1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
1-[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a triazole-derived compound featuring a 4-chlorophenyl group at the 1-position of the triazole ring and a hydroxyl-substituted ethyl group at the 4-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications. Its molecular weight is 223.66 g/mol, as reported in commercial databases .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBJABHXFTQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
The synthesis begins with the preparation of 1-azido-4-chlorobenzene , synthesized via diazotization of 4-chloroaniline followed by sodium azide substitution. The alkyne component, prop-2-yn-1-ol (propargyl alcohol), serves as the precursor for the ethanol side chain. In a typical procedure, equimolar quantities of the azide and alkyne are suspended in a biphasic solvent system (dichloromethane:water, 1:1) with catalytic copper(II) acetate (0.2 equiv) and sodium ascorbate (0.4 equiv) as a reducing agent. The mixture is stirred at room temperature until completion (6–12 hours), followed by extraction, drying, and recrystallization from chloroform-hexanes to yield the target compound.
Key Data Table: CuAAC Optimization Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst System | Cu(OAc)₂ + Na Ascorbate | 85–92 | >95 | |
| Solvent Ratio | CH₂Cl₂:H₂O (1:1) | - | - | |
| Reaction Time | 8 hours | 89 | 97 | |
| Temperature | 25°C | - | - |
Mechanistic Insights
The CuAAC proceeds through a stepwise mechanism involving copper(I)-acetylide formation, azide coordination, and cycloaddition. Density functional theory (DFT) studies confirm that the copper catalyst lowers the activation energy by stabilizing the transition state, ensuring regioselectivity toward the 1,4-isomer. Intramolecular hydrogen bonding between the triazole nitrogen and the ethanol hydroxyl group further stabilizes the product.
Alternative Synthetic Strategies
While CuAAC dominates the literature, alternative methods have been explored to address limitations in substrate scope or catalyst availability.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
RuAAC offers access to 1,5-disubstituted triazoles but has been adapted for 1,4-regioselectivity using Cp*RuCl(COD) catalysts. However, this method yields <50% of the target compound due to competing side reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC eliminates metal catalysts by employing cyclooctynes as strained alkynes. While environmentally favorable, the requirement for specialized alkynes like dibenzocyclooctyne (DBCO) renders this method economically unviable for large-scale synthesis.
Post-Functionalization Approaches
Oxidation-Reduction Sequences
Starting from 1-(4-chlorophenyl)-4-(prop-2-yn-1-yl)-1H-1,2,3-triazole, the alkyne terminus is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, followed by reduction with LiAlH₄ to yield the ethanol derivative. This two-step process achieves 78% overall yield but introduces additional purification challenges.
Hydroboration-Oxidation
Hydroboration of 4-ethynyl-1-(4-chlorophenyl)-1H-1,2,3-triazole with BH₃·THF, followed by oxidation with H₂O₂/NaOH, provides the ethanol product in 82% yield. This method avoids copper residues but requires anhydrous conditions.
Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar triazole ring and intramolecular C-H···O hydrogen bonding, which stabilizes the solid-state conformation. The dihedral angle between the triazole and 4-chlorophenyl rings is 4.6°, indicating near-coplanarity.
Industrial-Scale Production Considerations
Catalyst Recycling
Copper catalysts can be recovered via aqueous extraction, with reuse for up to three cycles without significant activity loss.
Solvent Sustainability
Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME), achieving comparable yields (87%) while reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as sodium amide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone.
Reduction: Formation of 1-[1-(4-chlorophenyl)-1,2-dihydro-1,2,3-triazol-4-yl]ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. Studies have shown that 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can inhibit the growth of various bacterial strains. For instance, a comparative study on triazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Antifungal Properties
Triazoles are widely recognized for their antifungal capabilities. The presence of the chlorophenyl group in this compound enhances its efficacy against fungal pathogens. In vitro studies have demonstrated that it can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus species, making it a valuable candidate for antifungal drug development .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The compound exhibits significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. Such properties make it a promising candidate for further research into its use as an antioxidant supplement in therapeutic formulations .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in metabolic pathways of pathogens. This interaction could lead to the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Synthetic Routes
The synthesis of this compound can be achieved through various methods including one-pot reactions involving azides and alkynes under copper-catalyzed conditions. This method not only simplifies the synthesis but also enhances yield and purity .
Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques confirm the structural integrity and purity of the compound, ensuring its suitability for further biological testing .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives including this compound reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating a potential for clinical applications in treating infections resistant to standard therapies .
Case Study 2: Antifungal Applications
In another investigation focused on antifungal properties, this compound was tested against clinical isolates of Candida species. Results indicated that it exhibited a dose-dependent inhibition of fungal growth, with effective concentrations being comparable to established antifungal agents like fluconazole .
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical Properties
- Hydrophobicity: Ethanol and methanol substituents (as in the target compound and [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol) improve aqueous solubility compared to trifluoroethanone or nitrophenyl derivatives .
Biological Activity
1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities.
- Molecular Formula : C9H10ClN3O
- Molecular Weight : 209.64 g/mol
- CAS Number : 133902-66-6
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing the triazole ring. For instance, derivatives of triazoles have shown significant activity against various bacterial strains:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 32 µg/mL |
| Triazole Derivative B | Escherichia coli | 16 µg/mL |
| Triazole Derivative C | Enterococcus faecalis | 64 µg/mL |
The presence of the 4-chlorophenyl group enhances the antimicrobial activity compared to non-substituted triazoles, suggesting that structural modifications can significantly impact efficacy .
Anti-inflammatory Activity
Research indicates that triazole-containing compounds exhibit anti-inflammatory effects. A study reported that certain triazole derivatives inhibited the production of pro-inflammatory cytokines in vitro:
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| Compound X | TNF-alpha | 25 |
| Compound Y | IL-6 | 30 |
These findings suggest that the incorporation of the triazole moiety may play a crucial role in modulating inflammatory responses .
Enzyme Inhibition
Triazoles have been extensively studied for their inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound's structure suggests potential as an AChE inhibitor, which is relevant for Alzheimer's disease treatment:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound Z | AChE | 0.48 |
| Compound W | BuChE | 0.23 |
The results indicate that modifications to the triazole ring can enhance binding affinity and selectivity towards these enzymes .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The study concluded that compounds with a para-chloro substitution exhibited superior activity against Gram-positive bacteria compared to their non-substituted counterparts .
- Inflammation Model : In a murine model of inflammation, treatment with a triazole derivative resulted in a significant reduction in paw edema compared to controls, supporting its potential use as an anti-inflammatory agent .
Q & A
Basic: How can the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for synthesizing 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol with high regioselectivity?
Methodological Answer:
CuAAC is the gold standard for synthesizing 1,2,3-triazoles. To optimize regioselectivity:
- Use Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to favor 1,4-disubstituted triazoles.
- Control reaction temperature (25–60°C) and solvent polarity (e.g., THF/water mixtures) to enhance yield and purity .
- Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., 1,4-substitution) and the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm aromatic protons) .
- X-ray crystallography : Resolve molecular geometry, bond lengths (e.g., triazole C–N bonds: ~1.34 Å), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- FTIR : Identify hydroxyl (ν ~3400 cm⁻¹) and triazole ring (ν ~1550 cm⁻¹) stretches .
Advanced: How do molecular docking studies explain the anticonvulsant mechanism of this triazole derivative?
Methodological Answer:
- Target selection : Focus on GABA_A receptors or voltage-gated sodium channels, common targets for anticonvulsants.
- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
- Key findings : The 4-chlorophenyl group may occupy hydrophobic pockets, while the triazole and hydroxyl groups form hydrogen bonds with residues like Arg102 (GABA_A) . Validate with in vitro electrophysiology assays.
Advanced: What are the challenges in crystallizing this compound, and how can intermolecular interactions be analyzed using X-ray diffraction?
Methodological Answer:
- Crystallization challenges : Hydrophilic hydroxyl and hydrophobic aryl groups create polarity mismatches. Use solvent diffusion (e.g., ethanol/water) or slow evaporation with DMSO .
- Intermolecular analysis :
Advanced: Are there discrepancies in reported biological activities of this compound across different studies, and how can they be resolved?
Methodological Answer:
- Data contradictions : Antimicrobial IC50 values may vary due to assay conditions (e.g., bacterial strain differences, solvent DMSO% ).
- Resolution strategies :
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., Cu catalysts).
- Waste disposal : Segregate halogenated waste (chlorophenyl group) and neutralize acidic/basic byproducts before disposal .
Advanced: How can computational methods predict the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Software tools : Use SwissADME or MetaCore to predict cytochrome P450 metabolism (e.g., oxidation at the triazole or ethanol moiety).
- Key parameters : Calculate lipophilicity (LogP ~2.1) and polar surface area (~70 Ų) to assess blood-brain barrier penetration .
- In vitro validation : Perform microsomal stability assays (e.g., human liver microsomes) with LC-MS quantification of metabolites.
Basic: What chromatographic methods are optimal for purity analysis during synthesis?
Methodological Answer:
- HPLC : Use a C18 column, isocratic elution (acetonitrile/water 60:40), and UV detection at 254 nm.
- GC-MS : For volatile intermediates, employ a DB-5 column and electron ionization (70 eV) to detect byproducts .
- Validation : Compare retention times and mass spectra with authentic standards.
Advanced: How do substituent variations (e.g., Cl vs. F) on the phenyl ring affect the compound’s bioactivity?
Methodological Answer:
- SAR studies : Synthesize analogs (e.g., 4-fluorophenyl or 4-methylphenyl derivatives) and compare IC50 values in target assays.
- Electronic effects : Chlorine’s electronegativity enhances membrane permeability vs. fluorine’s smaller size .
- Structural data : Correlate X-ray-derived Hammett constants (σ) with activity trends .
Advanced: What strategies mitigate aggregation-induced cytotoxicity in cell-based assays?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
- Aggregation testing : Perform dynamic light scattering (DLS) to detect particulates >100 nm.
- Control experiments : Include vehicle controls and measure lactate dehydrogenase (LDH) release to confirm membrane integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
